6-Methylimidazo[1,2-b]pyridazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methylimidazo[1,2-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-6-2-3-7-8-4-5-10(7)9-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIALTQLMOAUFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90518740 | |
| Record name | 6-Methylimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90518740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17412-38-3 | |
| Record name | 6-Methylimidazo[1,2-b]pyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17412-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methylimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90518740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 6 Methylimidazo 1,2 B Pyridazine and Functionalized Imidazo 1,2 B Pyridazine Derivatives
Classical and Cyclization Approaches to the Imidazo[1,2-b]pyridazine (B131497) Nucleus
The foundational synthesis of the imidazo[1,2-b]pyridazine core has traditionally relied on cyclization strategies, which have been refined over the years to improve yields and substrate scope.
Condensation Reactions with 3-Aminopyridazines
A cornerstone in the synthesis of the imidazo[1,2-b]pyridazine ring system is the condensation reaction between a 3-aminopyridazine (B1208633) derivative and an α-halocarbonyl compound. nih.govumich.edu This method, often referred to as the Tschitschibabin reaction, provides a direct and efficient route to the fused heterocyclic system.
The reaction typically involves the nucleophilic attack of the endocyclic nitrogen atom of the 3-aminopyridazine onto the electrophilic carbon of the α-halocarbonyl compound, followed by an intramolecular cyclization and dehydration to afford the aromatic imidazo[1,2-b]pyridazine. The general mechanism is depicted below:
Table 1: Examples of Condensation Reactions for the Synthesis of Imidazo[1,2-b]pyridazine Derivatives
| 3-Aminopyridazine Derivative | α-Halocarbonyl Compound | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Amino-6-chloropyridazine | 2-Bromoacetophenone | 6-Chloro-2-phenylimidazo[1,2-b]pyridazine | High | nih.gov |
| 3-Amino-6-chloropyridazine | 1,3-Dichloroacetone | 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine | 37 | mdpi.com |
| 3-Amino-6-(phenylthio)pyridazine | 1-Bromopinacolone | 2-tert-Butyl-6-(phenylthio)imidazo[1,2-b]pyridazine | 71 | umich.edu |
| Ethyl 6-amino-5-methylpyridazine-3-carboxylate | Chloroacetone | Ethyl 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylate | Not specified | mdpi.com |
A crucial factor for the successful formation of the imidazo[1,2-b]pyridazine ring in good yields is often the presence of a halogen on the pyridazine (B1198779) ring. nih.gov In unsubstituted 3-aminopyridazine, the exocyclic amino group is more nucleophilic, leading to preferential alkylation at this site and hindering the desired cyclization. The presence of a halogen alters the electronic properties of the ring, favoring the initial attack by the ring nitrogen. nih.gov
Ring-Opening and Annulation Strategies for Imidazo[1,2-b]pyridazine Scaffolds
While less common than direct condensation, ring-opening and annulation strategies offer alternative pathways to the imidazo[1,2-b]pyridazine core, often allowing for the introduction of diverse substitution patterns. These methods can involve the formation of one of the heterocyclic rings from an acyclic or a different heterocyclic precursor.
One notable annulation method involves the treatment of 3-aminopyridazine with a dimethylketal tosylate in the presence of a catalytic amount of scandium(III) triflate. This approach has been successfully applied to the synthesis of various substituted imidazo[1,2-b]pyridazines. researchgate.net Although detailed ring-opening strategies specifically leading to imidazo[1,2-b]pyridazines are not extensively documented, the concept often involves the cleavage of a pre-existing ring to generate a reactive intermediate that subsequently undergoes intramolecular cyclization to form the desired bicyclic system.
Metal-Catalyzed Cross-Coupling Reactions for the Functionalization of 6-Methylimidazo[1,2-b]pyridazine Derivatives
The functionalization of the pre-formed imidazo[1,2-b]pyridazine nucleus, particularly at the 6-position, is crucial for modulating the biological activity of these compounds. Transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for creating carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.net
Suzuki-Miyaura Cross-Coupling for C-Arylation and C-Alkylation
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of C-C bonds, particularly for introducing aryl and alkyl groups. This reaction typically involves the coupling of an organoboron reagent (boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.
For the functionalization of this compound derivatives, a common strategy involves starting with a halogenated precursor, such as 6-chloro-3-methylimidazo[1,2-b]pyridazine. The Suzuki-Miyaura coupling can then be employed to introduce a variety of aryl or heteroaryl groups at the 6-position. google.com
Table 2: Suzuki-Miyaura Cross-Coupling of 6-Chloro-3-methylimidazo[1,2-b]pyridazine
| Boronic Acid/Ester | Catalyst | Base | Product | Reference |
|---|---|---|---|---|
| (1-(3,3-dimethylbutyl)-2-oxo-1,2-dihydropyridin-4-yl)boronic acid | Pd(dppf)Cl2·CH2Cl2 | K2CO3 | 3-Methyl-6-(1-(3,3-dimethylbutyl)-2-oxo-1,2-dihydropyridin-4-yl)imidazo[1,2-b]pyridazine | google.com |
| Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | 6-Phenyl-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine (from 6-chloro precursor) | researchgate.net |
Sonogashira and Heck Reactions for Alkynyl and Alkenyl Introduction
The Sonogashira and Heck reactions are indispensable tools for the introduction of unsaturated moieties, such as alkynyl and alkenyl groups, respectively, onto heterocyclic scaffolds.
The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it highly valuable for the synthesis of complex molecules.
The Heck reaction facilitates the coupling of an alkene with an aryl or vinyl halide under palladium catalysis. This reaction is a powerful method for the formation of substituted alkenes.
Both reactions have been successfully applied to the functionalization of the imidazo[1,2-b]pyridazine system, typically starting from a halogenated derivative to introduce alkynyl and alkenyl substituents at various positions. researchgate.net
Negishi and Stille Coupling Strategies
The Negishi and Stille coupling reactions provide additional powerful methods for the formation of C-C bonds, offering alternative routes for the functionalization of the imidazo[1,2-b]pyridazine nucleus.
The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. The reaction involves the palladium- or nickel-catalyzed coupling of an organozinc compound with an organic halide. This method is particularly useful for the introduction of alkyl, aryl, and vinyl groups. While specific examples for this compound are not abundant in the literature, the general applicability of the Negishi coupling to pyridazine and related heterocyclic systems suggests its potential for the functionalization of this scaffold. chemrxiv.org
The Stille coupling employs organostannane reagents to couple with organic halides under palladium catalysis. A key advantage of the Stille reaction is the stability and tolerance of organostannanes to a wide variety of reaction conditions. This reaction has been effectively used for the C-arylation of imidazo[1,2-b]pyridazine derivatives. researchgate.net For instance, the coupling of a 6-chloro-2-substituted-imidazo[1,2-b]pyridazine with an arylstannane in the presence of a palladium catalyst can afford the corresponding 6-aryl derivative.
Palladium-Catalyzed Amination and Other C-N Bond Formations
Palladium-catalyzed reactions are pivotal in forming C-N bonds for the synthesis of complex nitrogen-containing heterocycles. One notable strategy involves an auto-tandem palladium-catalyzed amination process to construct fused imidazo[1,2-b]pyridazine systems. researchgate.net For instance, the synthesis of pyrido[3',2':4,5]imidazo[1,2-b]pyridazine has been achieved through the coupling of 2-chloro-3-iodopyridine with 3-aminopyridazine. researchgate.net This reaction proceeds via an initial intermolecular Buchwald-Hartwig amination, followed by a subsequent intramolecular N-arylation, effectively forming the fused ring system in a single pot. researchgate.net
The optimization of this transformation highlights the importance of the catalytic system. High yields (e.g., 94%) have been obtained using a combination of palladium(II) acetate (Pd(OAc)₂) as the catalyst, Xantphos as the ligand, and cesium carbonate (Cs₂CO₃) as the base. researchgate.net This methodology has proven effective for coupling various aminopyridazines and related amino(di)azines with dihalopyridines, demonstrating its utility in generating a library of tetracyclic azaheteroaromatic cores. researchgate.net
Beyond palladium, other transition metals have been explored for C-N bond formation. Cobalt(II)-catalyzed systems, for example, have been developed for the direct synthesis of 2-aryl and 3-arylimidazo[1,2-a]pyridines, a related class of compounds. researchgate.net These ligand- and base-free oxidative processes utilize molecular oxygen as the terminal oxidant and demonstrate good functional group tolerance, suggesting potential applicability for imidazo[1,2-b]pyridazine synthesis. researchgate.net
Table 1: Conditions for Palladium-Catalyzed Tandem Amination
| Catalyst | Ligand | Base | Product Yield | Reference |
|---|
Direct Functionalization and C-H Activation of Imidazo[1,2-b]pyridazine Derivatives
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic cores, avoiding the need for pre-functionalized starting materials. nih.gov For the imidazo[1,2-b]pyridazine scaffold, significant advances have been made in regioselective C-H activation, enabling the introduction of various substituents onto the ring system. researchgate.net
These methods offer a more straightforward approach compared to traditional cross-coupling reactions, which require halogenated or otherwise activated substrates. researchgate.netnih.gov The focus of C-H activation on imidazo[1,2-b]pyridazines has primarily been on C-arylation, C-benzylation, and C-alkylation, which are discussed in detail in subsequent sections. researchgate.net
Electrophilic Substitution and Halogenation of Imidazo[1,2-b]pyridazine Rings
Electrophilic substitution is a fundamental reaction for functionalizing aromatic and heteroaromatic rings. In the imidazo[1,2-b]pyridazine system, the five-membered imidazole (B134444) ring is generally more susceptible to electrophilic attack than the electron-deficient pyridazine ring. stackexchange.comechemi.com The regioselectivity of these reactions is governed by the electronic properties of the bicyclic system, with substitution typically occurring at the C-3 position. This preference is attributed to the greater stability of the cationic intermediate formed upon electrophilic attack at C-3, which maintains the aromaticity of the six-membered ring. stackexchange.comechemi.com
A key example of electrophilic substitution on this scaffold is nitration. The synthesis of 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine involves the direct nitration of the 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine precursor. mdpi.com This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures, leading to the selective introduction of a nitro group at the C-3 position in high yield. mdpi.com
Halogenation, another important electrophilic substitution, provides versatile handles for further synthetic transformations, such as cross-coupling reactions. wikipedia.org While specific studies on the systematic halogenation of this compound are not detailed in the provided sources, the principles of electrophilic substitution suggest that reagents like N-bromosuccinimide (NBS) or molecular bromine would likely introduce a halogen atom at the C-3 position. stackexchange.comwikipedia.org
C-Arylation, C-Benzylation, and C-Alkylation via C-H Activation
Metal-catalyzed C-H activation has enabled the direct formation of C-C bonds at specific positions on the imidazo[1,2-b]pyridazine nucleus. researchgate.net
C-Arylation: Palladium-catalyzed direct C-H arylation is a prominent method for introducing aryl groups, primarily at the C-3 position of the imidazo[1,2-b]pyridazine ring. researchgate.netresearchgate.net This transformation typically involves the reaction of an imidazo[1,2-b]pyridazine with an aryl halide in the presence of a palladium catalyst, a ligand, and a base. The reaction proceeds without the need for pre-activation of the C-3 position, offering a significant advantage in synthetic efficiency. researchgate.net Challenges in this area include overcoming the Lewis basicity of nitrogen atoms in the substrate, which can inhibit catalytic activity. nih.gov However, successful strategies have been developed for the regioselective arylation of various N-heterocycles. nih.govnih.gov
C-Benzylation and C-Alkylation: Similar to arylation, direct C-H benzylation and alkylation have been developed for related azole heterocycles, such as pyrazoles. researchgate.net These palladium-catalyzed reactions couple the heterocycle with benzyl or alkyl halides. The presence of an electron-withdrawing group on the heterocyclic ring can facilitate the reaction by increasing the acidity of the C-H bond and reducing the Lewis basicity of the ring nitrogens. researchgate.net These principles are applicable to the imidazo[1,2-b]pyridazine system, allowing for the introduction of benzyl and other alkyl groups through C-H activation pathways. researchgate.net
N-Arylation Approaches
N-arylation of the imidazo[1,2-b]pyridazine core represents another important functionalization strategy. While C-H activation focuses on carbon centers, N-arylation targets the nitrogen atoms of the imidazole ring. Methodologies like the Chan-Lam and Buchwald-Hartwig couplings are standard for forming C-N bonds between aryl donors and N-H containing heterocycles. researchgate.netorganic-chemistry.org
For unsymmetrical imidazoles, regioselectivity can be a challenge. However, palladium-catalyzed methods have been developed that show complete N1-selectivity for the arylation of unsymmetrical imidazoles with aryl halides and triflates. nih.govmit.edu The success of these reactions often depends on the choice of ligand and the pre-activation of the palladium catalyst, as the imidazole substrate itself can inhibit the formation of the active catalytic complex. nih.govmit.edu These advanced catalytic systems are applicable to the N-arylation of the imidazo[1,2-b]pyridazine scaffold, providing a route to derivatives with substituents on the imidazole nitrogen. researchgate.net
Multi-Component and One-Pot Synthetic Strategies towards Imidazo[1,2-b]pyridazine Libraries
Multi-component reactions (MCRs) are highly efficient synthetic tools that combine three or more reactants in a single operation to form a product that contains portions of all starting materials. beilstein-journals.orgnih.gov These reactions are characterized by high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse molecules. mdpi.com
The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent MCR used for the synthesis of imidazo-fused heterocycles, including imidazo[1,2-b]pyridazines. nih.govresearchgate.net This three-component reaction involves the condensation of an aminoazine (like 3-aminopyridazine), an aldehyde, and an isocyanide. researchgate.net The reaction proceeds through the formation of an imine from the aminoazine and aldehyde, which then undergoes a [4+1] cycloaddition with the isocyanide to construct the imidazole ring. nih.gov This one-pot strategy allows for straightforward access to a wide range of substituted imidazo[1,2-b]pyridazines by simply varying the three starting components. researchgate.net
Table 2: Example of a Groebke–Blackburn–Bienaymé Reaction
| Aminoazine | Aldehyde | Isocyanide | Catalyst | Product Type | Reference |
|---|
Green Chemistry Approaches in Imidazo[1,2-b]pyridazine Synthesis
Green chemistry principles aim to design chemical processes that are environmentally benign, reducing waste and avoiding the use of hazardous substances. rsc.org In the synthesis of imidazo[1,2-b]pyridazines, several green approaches have been developed.
One strategy involves the use of sustainable solvents in multicomponent reactions. For example, the GBB reaction for the synthesis of imidazo[1,2-b]pyridazines has been successfully performed in eucalyptol, a bio-based green solvent. researchgate.net This approach avoids the use of more traditional, and often more hazardous, organic solvents. rsc.org
Furthermore, catalyst- and solvent-free methods are being explored. Visible-light-activated multicomponent reactions offer a sustainable alternative, utilizing a universally available energy source to drive the synthesis of imidazo-fused heterocycles. rsc.org These methods can provide outstanding yields and high selectivity under environmentally friendly conditions. rsc.org The development of rapid, metal-free syntheses in aqueous media under ambient conditions for related scaffolds like imidazo[1,2-a]pyridines also highlights a promising direction for the green synthesis of imidazo[1,2-b]pyridazines, offering significant improvements in metrics such as space-time-yield. rsc.org
Pharmacological Profiles and Biological Activities of 6 Methylimidazo 1,2 B Pyridazine Derivatives
Anticancer Potential of Imidazo[1,2-b]pyridazine (B131497) Compounds
Derivatives of the imidazo[1,2-b]pyridazine scaffold have demonstrated significant potential as anticancer agents. researchgate.netresearchgate.net Their therapeutic effect is often achieved by targeting key proteins involved in cell growth, proliferation, and survival. The ability to modify the core structure, such as introducing substituents at the 6-position, has led to the development of potent and selective inhibitors for various cancer-related targets. nih.govebi.ac.uk
Protein kinases are crucial regulators of numerous cellular processes, and their aberrant activity is a hallmark of many cancers. This makes them attractive targets for therapeutic intervention. The imidazo[1,2-b]pyridazine moiety has proven to be an effective scaffold for designing kinase inhibitors, as it can bind to the hinge region of these enzymes. nih.gov Strategic modifications to this core structure have yielded compounds that selectively inhibit specific kinases, thereby offering a targeted approach to cancer treatment. nih.govebi.ac.uk
Bruton's tyrosine kinase (BTK) is a critical enzyme in the B cell receptor signaling pathway, playing a central role in the development, maturation, and signaling of B cells. nih.gov Its involvement in the survival and proliferation of malignant B cells makes it a key target for treating B cell malignancies. nih.gov
Researchers have developed irreversible BTK inhibitors based on the imidazo[1,2-b]pyridazine scaffold. One such derivative, compound 22 (later named TM471-1 ), demonstrated potent BTK inhibition with an IC50 value of 1.3 nM. nih.gov This compound exhibited high selectivity when tested against a panel of 310 other kinases. In a xenograft model, TM471-1 significantly inhibited tumor growth, leading to complete tumor regression in the majority of treated mice. nih.gov These promising preclinical results have led to its advancement into Phase I clinical trials. nih.gov
Table 1: BTK Inhibition by Imidazo[1,2-b]pyridazine Derivatives
| Compound | Target | IC50 | Key Findings | Source |
|---|---|---|---|---|
| TM471-1 (Compound 22) | BTK | 1.3 nM | Potent, highly selective, irreversible inhibitor; showed significant tumor regression in vivo and advanced to clinical trials. | nih.gov |
Transforming growth factor-beta activated kinase 1 (TAK1) is a serine/threonine kinase that is a key mediator in the signaling pathways of pro-inflammatory cytokines like TNF-α and IL-1. nih.govnih.gov Studies have shown that TAK1 is overexpressed and constitutively activated in multiple myeloma (MM), a type of blood cancer, making it a viable therapeutic target. nih.govrsc.org
A series of 6-substituted imidazo[1,2-b]pyridazine derivatives have been discovered as potent TAK1 inhibitors. nih.govrsc.org The introduction of a morpholine (B109124) or piperazine (B1678402) group at the C6 position of the imidazo[1,2-b]pyridazine core was found to enhance kinase inhibition. nih.gov A lead compound, 26 , which features a morpholine at the C6 position and an appropriate aryl substituent at the C3 position, inhibits the enzymatic activity of TAK1 with an IC50 of 55 nM. nih.govrsc.org This potency is significantly greater than that of the known TAK1 inhibitor, takinib (B611130) (IC50 of 187 nM), under similar conditions. nih.govrsc.org Compound 26 and its analogs have demonstrated the ability to inhibit the growth of multiple myeloma cell lines with GI50 values as low as 30 nM. nih.gov
Table 2: TAK1 Inhibition by Imidazo[1,2-b]pyridazine Derivatives
| Compound | Target | IC50 | Cell Line Growth Inhibition (GI50) | Source |
|---|---|---|---|---|
| Compound 26 | TAK1 | 55 nM | As low as 30 nM (MPC-11, H929) | nih.govrsc.org |
| takinib (Reference) | TAK1 | 187 nM | Not specified | nih.govrsc.org |
Cyclin-dependent kinases (CDKs) are a family of protein kinases that are essential for regulating the cell cycle, transcription, and RNA splicing. digitellinc.comnih.gov The dysregulation of CDKs is a common feature in cancer, making them important therapeutic targets. digitellinc.comnih.gov Imidazo[1,2-b]pyridazines have been identified as a potent and selective class of CDK inhibitors. researchgate.netnih.gov
Specifically, CDK12 and CDK13, which regulate transcription, are attractive targets for cancers like triple-negative breast cancer (TNBC). digitellinc.comnih.gov Researchers have designed imidazo[1,2-b]pyridazine analogs that are potent, ATP-competitive inhibitors of CDK12. digitellinc.com One study identified compound 24 as a potent covalent inhibitor of CDK12 and CDK13, with IC50 values of 15.5 nM and 12.2 nM, respectively. nih.gov This compound forms a covalent bond with a cysteine residue (Cys1039) in CDK12 and effectively suppressed the proliferation of TNBC cell lines with EC50 values in the low nanomolar range. nih.gov Another series of imidazo[1,2-b]pyridazines has been developed as potent inhibitors of CDK2, showing high plasma levels after oral administration in mice. nih.gov
Table 3: CDK Inhibition by Imidazo[1,2-b]pyridazine Derivatives
| Compound | Target | IC50 | Cell Line Proliferation (EC50) | Source |
|---|---|---|---|---|
| Compound 24 | CDK12 | 15.5 nM | 5.0 nM (MDA-MB-231), 6.0 nM (MDA-MB-468) | nih.gov |
| CDK13 | 12.2 nM |
Adapter-associated kinase 1 (AAK1) is a serine/threonine kinase that plays a regulatory role in clathrin-mediated endocytosis and is involved in various signaling pathways. nih.govmedchemexpress.com It has been identified as a therapeutic target for several conditions, including neuropathic pain and viral infections. nih.govnih.gov
The imidazo[1,2-b]pyridazine scaffold has been utilized by pharmaceutical companies to develop AAK1 inhibitors. nih.gov For example, LP-922761 is a potent and selective AAK1 inhibitor with IC50 values of 4.8 nM in enzymatic assays and 7.6 nM in cellular assays. medchemexpress.com Another compound, BMS-986176 (LX-9211) , is a highly selective and brain-penetrant AAK1 inhibitor with an IC50 of 2 nM that has entered clinical trials. medchemexpress.comnih.gov
Table 4: AAK1 Inhibition by Imidazo[1,2-b]pyridazine Derivatives
| Compound | Target | IC50 (Enzyme) | IC50 (Cell) | Source |
|---|---|---|---|---|
| LP-922761 | AAK1 | 4.8 nM | 7.6 nM | medchemexpress.com |
| BMS-986176 (LX-9211) | AAK1 | 2 nM | Not specified | medchemexpress.com |
The versatility of the imidazo[1,2-b]pyridazine scaffold extends to the inhibition of several other kinase families relevant to cancer therapy.
Mps1 (TTK): Monopolar spindle 1 (Mps1) is a kinase essential for the mitotic checkpoint, and its high expression in cancer cells makes it an attractive oncology target. ebi.ac.uk An imidazo[1,2-b]pyridazine-based derivative, 27f , was identified as an extremely potent and selective Mps1 inhibitor (cellular Mps1 IC50 = 0.70 nM). ebi.ac.uk This compound showed remarkable antiproliferative activity against various cancer cell lines and was active in vivo. ebi.ac.uk
CLK and DYRK: The Cdc2-like kinases (CLK) and dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK) are involved in regulating RNA splicing and other cellular processes. A study of 3,6-disubstituted imidazo[1,2-b]pyridazines identified several derivatives that were selective inhibitors of these kinases. researchgate.netCompound 20a was the most selective, with IC50 values of 82 nM for CLK1, 50 nM for DYRK1A, and 32 nM for the Plasmodium falciparum ortholog, PfCLK1. researchgate.net
Aurora Kinases: These are key regulators of mitosis, and their dysregulation can lead to chromosomal instability. nih.gov Mps1, a target of imidazo[1,2-b]pyridazines, directly controls the activity of Aurora B kinase, linking the inhibition of Mps1 to the regulation of this crucial mitotic kinase. nih.gov
IKK (IκB Kinase): The TAK1 signaling pathway, which is inhibited by imidazo[1,2-b]pyridazine derivatives, is located upstream of the IκB kinase (IKK) complex. nih.gov Therefore, inhibition of TAK1 would consequently suppress the activation of the NF-κB pathway, which is mediated by IKK and is critical for inflammation and cancer cell survival.
PPI (Protein Phosphatase Interaction): While not a direct kinase target, the TAK1 signaling complex also involves protein phosphatases. The TAK1-binding protein TAB2 has been shown to recruit the protein phosphatase 6 (PP6) to the TAK1 complex, which leads to the deactivation of TAK1. nih.gov This highlights the complex regulatory mechanisms surrounding kinase targets of imidazo[1,2-b]pyridazine derivatives.
Table 5: Inhibition of Other Kinases by Imidazo[1,2-b]pyridazine Derivatives
| Compound | Target(s) | IC50 | Key Findings | Source |
|---|---|---|---|---|
| Compound 27f | Mps1 (TTK) | 0.70 nM (cellular) | Potent, selective, and orally active with broad antiproliferative activity. | ebi.ac.uk |
| Compound 20a | CLK1 | 82 nM | Selective inhibitor of CLK and DYRK family kinases. | researchgate.net |
| DYRK1A | 50 nM | |||
| PfCLK1 | 32 nM |
Antiproliferative and Apoptotic Mechanisms in Cancer Cells
Derivatives of the imidazo[1,2-b]pyridazine scaffold have demonstrated significant potential as anticancer agents through various mechanisms that inhibit cell proliferation and induce programmed cell death (apoptosis).
A novel series of imidazo[1,2-b]pyridazine diaryl urea (B33335) derivatives was found to have significant antiproliferative activity, particularly against non-small cell lung cancer cell lines A549 and H460, with IC₅₀ values (the concentration required to inhibit 50% of cell growth) ranging from 0.02 µM to 20.7 µM. nih.gov Two compounds from this series, A17 and A18, were identified as potent inhibitors of the mTOR (mammalian target of rapamycin) kinase, a key regulator of cell growth and proliferation, with IC₅₀ values of 0.067 µM and 0.062 µM, respectively. nih.gov Further investigation revealed that these compounds halt the cell cycle in the G1 phase and suppress the phosphorylation of downstream signaling proteins like AKT and S6. nih.gov Compound A17 also showed a notable anticancer effect in an A549 xenograft mouse model. nih.gov
More recently, a series of novel imidazo[1,2-b]pyridazine derivatives were developed as potent second-generation Tropomyosin receptor kinase (TRK) inhibitors. nih.gov The representative compound, 15m, was highly effective against wild-type TRK and its resistant mutants, with IC₅₀ values in the nanomolar range. nih.gov This compound also displayed strong antiproliferative action against various Ba/F3 cell lines with different TRK mutations and was shown to induce apoptosis in a dose-dependent manner in cells with both wild-type and a specific mutant form of TRKA. nih.gov
Table 1: Antiproliferative Activity of Selected Imidazo[1,2-b]pyridazine Derivatives
| Compound | Target/Mechanism | Cancer Cell Line(s) | Reported Activity (IC₅₀) |
|---|---|---|---|
| A17 | mTOR inhibitor; G1 cell cycle arrest | A549, H460 (Non-small cell lung) | 0.067 µM (mTOR) |
| A18 | mTOR inhibitor; G1 cell cycle arrest | A549, H460 (Non-small cell lung) | 0.062 µM (mTOR) |
| 15m | TRK inhibitor; Apoptosis induction | Ba/F3-TRKAWT, Ba/F3-TRKAG667C | 0.08 nM (TRKWT), 0.68 nM (TRKG667C) |
Development of Clinically Relevant Imidazo[1,2-b]pyridazine Anticancer Agents (e.g., Ponatinib)
The most prominent clinical example of an imidazo[1,2-b]pyridazine derivative is Ponatinib (B1185) (also known as AP24534). nih.gov It is a potent, orally active, multi-tyrosine kinase inhibitor (TKI) developed by Ariad Pharmaceuticals. nih.govnih.gov Ponatinib was specifically designed to overcome the limitations of earlier TKIs used in the treatment of Chronic Myeloid Leukemia (CML). nih.gov
A major challenge in CML therapy is the emergence of drug resistance, particularly the T315I "gatekeeper" mutation in the BCR-ABL kinase domain, which renders first- and second-generation TKIs ineffective. nih.gov The chemical structure of Ponatinib, which incorporates the imidazo[1,2-b]pyridazine scaffold and a carbon-carbon triple bond, allows it to bind effectively to the ATP-binding pocket of both native and mutated BCR-ABL, including the T315I variant. nih.govnih.gov
Preclinical studies demonstrated its high potency, with IC₅₀ values between 0.37 and 2 nM against various BCR-ABL mutants. nih.gov Following successful clinical trials, such as the Phase II PACE study, the FDA granted accelerated approval to Ponatinib in December 2012. nih.gov It is indicated for adult patients with T315I-positive CML or Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), and for patients who are resistant or intolerant to at least two prior TKIs. nih.govnih.gov The development of Ponatinib highlights the clinical significance of the imidazo[1,2-b]pyridazine core in designing targeted cancer therapies. nih.gov Its efficacy has also been investigated in other cancers with specific mutations, including those with fibroblast growth factor receptor (FGFR) alterations. gistsupport.org
Antimicrobial and Antiparasitic Activities of Imidazo[1,2-b]pyridazine Derivatives
The imidazo[1,2-b]pyridazine scaffold is recognized for its broad biological activities, which extend to anti-infective applications, including antibacterial, antifungal, and antiparasitic properties. nih.gov
Antibacterial and Antifungal Efficacy
Derivatives of imidazo[1,2-b]pyridazine have shown promising activity against a range of bacterial and fungal pathogens. In one study, a series of 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives were synthesized and evaluated for their antifungal properties against nine phytopathogenic fungi. nih.gov The results indicated that many of these compounds possessed excellent and broad-spectrum antifungal activities, with some being significantly more potent than the commercial fungicide hymexazol (B17089) against specific fungal strains like Corn Curvalaria Leaf Spot and Pyricularia oryzae. nih.gov
Another study reported on the antifungal activity of a different derivative against several pathogenic fungi, with minimum inhibitory concentration (MIC) values ranging from 6.25 to 250 µg/mL. researchgate.net It was particularly effective against Aspergillus flavus (MIC of 7.81 µg/mL) and Botrytis cinerea and Aspergillus niger (MIC of 15.62 µg/mL). researchgate.net
Table 2: Antifungal Activity of Imidazo[1,2-b]pyridazine Derivatives
| Compound Type | Fungal Strain(s) | Reported Activity |
|---|---|---|
| 3,6-disubstituted derivatives (e.g., 4a, 4c, 4d) | Corn Curvalaria Leaf Spot, Alternaria alternate, Pyricularia oryzae | 1.9-25.5 fold more potent than hymexazol |
| Ricinine-related derivative | Aspergillus flavus | MIC: 7.81 µg/mL |
| Ricinine-related derivative | Botrytis cinerea, Aspergillus niger | MIC: 15.62 µg/mL |
Antimalarial Potential and Parasitic Kinase Inhibition
The unique biology of parasites like Plasmodium and Leishmania offers opportunities for targeted drug development, and imidazo[1,2-b]pyridazine derivatives have emerged as potent inhibitors of parasitic kinases. nih.gov Researchers have synthesized 3,6-disubstituted imidazo[1,2-b]pyridazines to screen against a panel of eukaryotic kinases. nih.gov These efforts identified compounds with selective and potent inhibitory activity against Plasmodium falciparum CLK1 (PfCLK1), a kinase essential for the parasite's life cycle. nih.gov Notably, compound 20a was found to be a highly selective inhibitor of PfCLK1 with an IC₅₀ of 32 nM. nih.gov The same study also tested the compounds against Leishmania amazonensis, where several showed anti-leishmanial activity. nih.gov The development of plasmodial kinase inhibitors is a key strategy to combat malaria, especially in the face of growing resistance to current therapies. nih.gov
Table 3: Antiparasitic and Kinase Inhibition Activity of Imidazo[1,2-b]pyridazine Derivatives
| Compound | Target Parasite / Kinase | Reported Activity (IC₅₀) |
|---|---|---|
| 20a | Plasmodium falciparum CLK1 (PfCLK1) | 32 nM |
| 20a | Human CLK1 | 82 nM |
| 20a | Human CLK4 | 44 nM |
| 20a | Human DYRK1A | 50 nM |
Antituberculosis Agents and Mode of Action Studies
Tuberculosis (TB) remains a major global health threat, necessitating the discovery of new drugs with novel mechanisms of action. nih.gov The imidazo[1,2-b]pyridazine scaffold has been incorporated into new chemical entities with potent activity against Mycobacterium tuberculosis (Mtb), the causative agent of TB.
One study focused on synthesizing imidazo[1,2-b]pyridazine derivatives that also contained piperazine and morpholine groups. The resulting compounds were screened for their in-vitro activity against the M.tb H37Rv strain. Two compounds, 8h and 8j, exhibited potent anti-TB activity with a minimal inhibition concentration (MIC) of 1.6 µg/mL.
Another series of imidazo[1,2-a]pyridine (B132010) amides, a closely related scaffold, have been identified as inhibitors of QcrB, a subunit of the cytochrome bcc complex essential for the oxidative phosphorylation pathway in Mtb. nih.gov This pathway is critical for generating the energy required for Mtb survival. nih.gov Targeting energy metabolism represents an attractive strategy for developing new anti-TB agents. nih.gov
Antifilarial Evaluations
Currently, there is limited specific information available in the reviewed literature regarding the direct evaluation of 6-Methylimidazo[1,2-b]pyridazine derivatives for antifilarial activity. While the scaffold shows broad antiparasitic potential, dedicated studies focusing on filarial worms such as Wuchereria bancrofti or Brugia malayi are not prominently reported in the primary medicinal chemistry and pharmacology sources. Further research is required to explore the potential of this chemical class against filarial diseases.
Antikinetoplastid Activities
Kinetoplastids are a group of flagellated protozoa that includes the causative agents of significant human diseases such as leishmaniasis (caused by Leishmania species) and Chagas disease (caused by Trypanosoma cruzi). nih.gov The search for new, effective, and less toxic treatments for these neglected tropical diseases is ongoing. nih.gov Research into imidazole-containing compounds has revealed their potential as antikinetoplastid agents.
Studies have shown that the presence of both a pyridazine (B1198779) and an imidazole (B134444) heterocyclic system within a molecule can be linked to trypanocidal and leishmanicidal properties. nih.gov While much research has focused on the related imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine (B1208166) scaffolds, the findings suggest a broader potential for this class of fused heterocycles. For instance, certain imidazo-pyridine derivatives have demonstrated notable activity against Leishmania donovani and Trypanosoma cruzi. nih.gov Specifically, a series of new 1,4-bis(alkylamino)- and 1-alkylamino‐4‐chloroazine and benzoazine derivatives containing imidazole rings were tested for their in vitro activity against Leishmania infantum, L. braziliensis, L. donovani, and T. cruzi. nih.gov One compound from this study was found to be active against all three Leishmania species as well as T. cruzi, highlighting the potential for broad-spectrum antiparasitic activity. nih.gov Furthermore, imidazo[1,2-b]pyridazines have been found to target Toxoplasma gondii calcium-dependent protein kinase 1, which successfully reduced the parasite burden in mice, indicating that kinase inhibition may be a viable mechanism of action for the antiparasitic effects of this scaffold. dergipark.org.tr
Antiviral Properties of Imidazo[1,2-b]pyridazine Compounds
The imidazo[1,2-b]pyridazine nucleus has been identified as a novel and potent structural class for the development of antiviral agents, particularly against human picornaviruses. nih.govnih.gov A series of 2-Aminoimidazo[1,2-b]pyridazines were designed and synthesized to identify broad-spectrum antirhinoviral agents. nih.gov
Structure-activity relationship (SAR) studies have elucidated key structural features necessary for this activity. The nature of the linker between a phenyl group and the imidazo[1,2-b]pyridazine core significantly influences the compound's potency. nih.gov Research indicates that oximes are generally more effective than vinyl carboxamides at this linker position. nih.gov Specifically, oximes were the most potent analogs against human rhinovirus 14 (HRV-14) and showed no apparent cellular toxicity at the tested concentrations. nih.gov The geometric configuration is also crucial, with the E isomer being essential for activity, while the Z isomer leads to a significant loss of potency. nih.gov One particular analog, compound 7b, demonstrated potent and broad-spectrum activity against a panel of rhinoviruses and enteroviruses. nih.gov
Table 1: Antiviral Activity of Representative Imidazo[1,2-b]pyridazine Analogs
| Compound | Linker Type | Geometry | Target Virus | Activity |
| Oxime Analogs | Oxime | E | Human Rhinovirus 14 (HRV-14) | Most Potent |
| Oxime Analogs | Oxime | Z | Human Rhinovirus 14 (HRV-14) | Loss of Potency |
| Analog 7b | Oxime | E | Rhinoviruses & Enteroviruses | Potent, Broad-Spectrum |
Central Nervous System (CNS) Activities and Neuropharmacology of Imidazo[1,2-b]pyridazine Derivatives
Derivatives of the imidazo[1,2-b]pyridazine scaffold have shown a diverse range of activities within the central nervous system (CNS). nih.gov These compounds have been investigated for their potential as treatments for epilepsy, anxiety, and sleep disorders, as well as for their neuroprotective and antipsychotic properties. nih.govgoogle.com
Neurodegenerative diseases like Alzheimer's disease are characterized by the accumulation of β-amyloid (Aβ) plaques in the brain. nih.gov Imidazo[1,2-b]pyridazine derivatives have emerged as a promising class of compounds for targeting these plaques. A series of these derivatives were synthesized and evaluated for their ability to bind to synthetic Aβ1-40 aggregates. nih.gov
The binding affinities of these compounds varied significantly, with inhibition constants (Ki) ranging from 11.0 nM to over 1000 nM, depending on the substitutions at the 2- and 6-positions of the imidazo[1,2-b]pyridazine core. nih.gov Structure-activity relationship studies revealed that a 2-N,N-dimethylaminophenyl group appears to be important for achieving desirable binding affinity. nih.gov The compound 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine demonstrated a particularly high binding affinity (Ki = 11.0 nM). nih.gov This potent binding suggests that such compounds could be developed into novel positron emission tomography (PET) radiotracers for imaging Aβ plaques in the brain, which would be valuable for diagnosing and monitoring Alzheimer's disease. nih.govresearchgate.net
Table 2: Binding Affinities of Imidazo[1,2-b]pyridazine Derivatives to β-Amyloid Plaques
| Compound | Substituent at C2 | Substituent at C6 | Binding Affinity (Ki, nM) |
| 4 | 4'-Dimethylaminophenyl | -S-CH₃ | 11.0 |
| 3 | 4'-Dimethylaminophenyl | -O-CH₃ | Moderate |
| 5, 6, 9, 10 | 4'-Dimethylaminophenyl | ω-fluoroalkyl | Decreased Affinity |
| 16a, 16b, etc. | Pyridinyl or Thiophenyl | Various | Significantly Reduced Affinity |
| Data sourced from in vitro studies on synthetic Aβ1–40 aggregates. nih.gov |
Imidazo[1,2-b]pyridazines represent a distinct class of compounds that interact with central and peripheral benzodiazepine (B76468) (Bz) receptors. nih.gov Extensive synthesis and screening have identified potent ligands for central Bz receptors on rat brain membranes. nih.gov Binding studies, conducted with and without the presence of gamma-aminobutyric acid (GABA), suggest that these compounds act as full receptor agonists. nih.gov This interaction is the basis for many of the CNS effects observed with this scaffold. Furthermore, some derivatives were found to have more selective activity at peripheral-type (mitochondrial) benzodiazepine binding sites. nih.govnih.gov
In addition to their effects on benzodiazepine receptors, imidazo[1,2-b]pyridazines have also been identified as potential ligands for D4 dopamine (B1211576) receptors, with studies indicating that various derivatives possess notable affinities and selectivities for this receptor subtype. researchgate.net This interaction is particularly relevant for the development of novel antipsychotic agents.
The interaction of imidazo[1,2-b]pyridazine derivatives with GABAA receptors provides a strong rationale for their investigation as anticonvulsant and sedative-hypnotic agents. google.com The modulation of these receptors is a well-established mechanism for treating epilepsy and sleep disorders. Patent literature describes novel imidazo[1,2-b]pyridazines as being useful for treating or preventing conditions associated with GABAA receptor modulation, which explicitly include epilepsy and sleep disorders like insomnia. google.com These compounds are also proposed for inducing sedation-hypnosis, anesthesia, and muscle relaxation, activities all consistent with positive allosteric modulation of GABAA receptors, similar to benzodiazepines. google.com
The antipsychotic potential of the imidazo[1,2-b]pyridazine scaffold and its close relatives is being explored, with a focus on developing agents with novel mechanisms of action that may offer improved side-effect profiles over traditional antipsychotics. Research on related scaffolds, such as imidazo[1,2-c]pyrazolo[3,4-e]pyrimidines and fluorinated imidazo[1,2-a]pyridines, has yielded compounds with antipsychotic-like effects in preclinical models. nih.govnih.gov Notably, some of these compounds appear to exert their effects through non-dopaminergic pathways, such as positive allosteric modulation of GABA-A receptors, rather than direct dopamine receptor blockade. nih.govnih.gov The identified affinity of imidazo[1,2-b]pyridazines for D4 dopamine receptors also presents a viable, non-traditional pathway for antipsychotic activity, as D4 receptors are a target for some atypical antipsychotic drugs. researchgate.net
Anti-inflammatory and Immunomodulatory Activities
Derivatives of the imidazo[1,2-b]pyridazine and related pyridazinone structures have demonstrated notable anti-inflammatory properties. nih.gov The pharmacological action of nonsteroidal anti-inflammatory drugs (NSAIDs) is often associated with the inhibition of cyclooxygenases (COX), enzymes that mediate the production of prostaglandins (B1171923) from arachidonic acid. researchgate.net
Studies on various 6-substituted-3(2H)-pyridazinone derivatives, which share a core structural element with imidazo[1,2-b]pyridazines, have shown potent anti-inflammatory effects, in some cases exceeding that of the standard drug indomethacin (B1671933), while exhibiting reduced ulcerogenic side effects. nih.govresearchgate.net For instance, in a carrageenan-induced paw edema model in rats, a standard method for evaluating anti-inflammatory activity, certain derivatives showed significant efficacy. nih.gov One such derivative, Methyl 6-(4-(2-ethoxyphenyl)piperazine)-3(2H)-pyridazinone-2-ylacetate, displayed anti-inflammatory activity comparable to indomethacin. nih.gov This highlights that modifications at the 6-position of the pyridazinone system are crucial in determining the anti-inflammatory and analgesic activities of these compounds. nih.gov
Further research into Tyrosine kinase 2 (Tyk2) inhibitors has identified imidazo[1,2-b]pyridazine derivatives as promising candidates for treating autoimmune and inflammatory diseases. nih.gov Tyk2 is a key enzyme in the signaling pathways of cytokines like IL-12, IL-23, and Type I interferons, which are implicated in the pathogenesis of conditions such as psoriasis and Systemic Lupus Erythematosus (SLE). nih.gov A series of 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analogs were developed as potent and selective Tyk2 inhibitors. These compounds not only showed improved metabolic stability but were also highly effective in a rat adjuvant arthritis model, demonstrating their potential as oral anti-inflammatory agents. nih.gov
| Compound Derivative | Activity | Model/Target | Key Finding |
|---|---|---|---|
| Methyl 6-(4-(2-ethoxyphenyl)piperazine)-3(2H)-pyridazinone-2-ylacetate | Anti-inflammatory | Carrageenan-induced paw edema | Activity was comparable to the standard drug indomethacin. nih.gov |
| 6-substituted-pyridazin-3(2H)-one-2-acetyl-2-(p-substituted benzal) hydrazones | Anti-inflammatory | In vivo models | Showed more potency than aspirin (B1665792) and indomethacin with less ulcerogenic effect. researchgate.net |
| 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine | Immunomodulatory (Tyk2 inhibition) | Rat adjuvant arthritis model | Proved to be orally bioavailable and highly effective, demonstrating significant potential for treating inflammatory diseases. nih.gov |
Structure Activity Relationship Sar and Structure Binding Relationship Analyses of 6 Methylimidazo 1,2 B Pyridazine Derivatives
Impact of Substituent Variations on Pharmacological Activity
The pharmacological activity of 6-methylimidazo[1,2-b]pyridazine derivatives is highly dependent on the nature and position of substituents on both the pyridazine (B1198779) and imidazole (B134444) rings. nih.govnih.gov
Substitutions at the Pyridazine Ring (e.g., C6 Position)
The C6 position of the imidazo[1,2-b]pyridazine (B131497) core has been a key point of modification to modulate biological activity. For instance, in a series of derivatives synthesized as potential ligands for β-amyloid plaques, various substitutions at the 6-position were explored. nih.gov It was found that while there is moderate tolerance for modification at this position, a 2-(4′-dimethylaminophenyl) group at the 2-position was crucial for desirable binding affinities. nih.gov Among the C6-substituted analogs, the 6-methylthio derivative demonstrated high binding affinity to Aβ plaques. nih.gov
In another study focusing on Tyk2 JH2 inhibitors, replacing the anilino group at the C6 position with a 2-oxo-N1-substituted-1,2-dihydropyridin-3-ylamino moiety led to a significant improvement in metabolic stability. nih.govnih.gov The N1-substituent on this dihydropyridine (B1217469) ring could be varied, with a 2-pyridyl group providing enhanced Caco-2 permeability, likely due to its ability to form intramolecular hydrogen bonds. nih.govnih.gov
The pyridazine ring itself, with its unique physicochemical properties like weak basicity and a high dipole moment, plays a role in molecular recognition and drug-target interactions through π-π stacking and hydrogen bonding. nih.gov These properties can be advantageous in drug design, offering a less lipophilic alternative to a phenyl ring. nih.gov
Table 1: Impact of C6 Substitutions on Biological Activity
| C6-Substituent | Target/Activity | Key Findings | Reference |
| Methylthio | β-amyloid plaques | High binding affinity (Ki = 11.0 nM). | nih.gov |
| 2-oxo-N1-(2-pyridyl)-1,2-dihydropyridin-3-ylamino | Tyk2 JH2 inhibitor | Dramatically improved metabolic stability and enhanced Caco-2 permeability. | nih.govnih.gov |
| Chloro | Benzodiazepine (B76468) receptors | Strong binding to central benzodiazepine receptors. | researchgate.net |
| Methoxy | Benzodiazepine receptors | Strong binding to central benzodiazepine receptors. | researchgate.net |
Substitutions at the Imidazole Ring (e.g., C2, C3 Positions)
Modifications at the C2 and C3 positions of the imidazole ring have also been shown to significantly influence the pharmacological profile of this compound derivatives.
For derivatives targeting β-amyloid plaques, a 2-(4′-dimethylaminophenyl) moiety was identified as a critical requirement for achieving high binding affinity. nih.gov
In the context of Tyk2 JH2 inhibitors, extensive SAR studies at the C3 position were conducted. nih.govnih.gov It was discovered that replacing an N-cyclopropyl group with an N-isopropyl group on the C3 amide side chain could improve Tyk2 JH2 binding affinity. nih.gov However, the most significant enhancement was observed with an enantiomeric (1R,2S)-2-fluorocyclopropyl group, which increased the Tyk2 JH2 affinity by fourfold. nih.gov
Furthermore, the introduction of a phenylsulfonylmethyl group at the C2 position and a nitro group at the C3 position of a 6-chloroimidazo[1,2-b]pyridazine (B1266833) scaffold resulted in a compound with potent in vitro activity against Trypanosoma brucei brucei. mdpi.comresearchgate.net
Table 2: Impact of C2 and C3 Substitutions on Biological Activity
| Position | Substituent | Target/Activity | Key Findings | Reference |
| C2 | 2-(4′-Dimethylaminophenyl) | β-amyloid plaques | Essential for high binding affinity. | nih.gov |
| C3 | (1R,2S)-2-fluorocyclopropyl (on amide side chain) | Tyk2 JH2 inhibitor | 4-fold enhancement in Tyk2 JH2 affinity. | nih.gov |
| C2 | Phenylsulfonylmethyl | Trypanosoma brucei brucei | Potent in vitro activity (EC50 = 0.38 µM). | mdpi.comresearchgate.net |
| C3 | Nitro | Trypanosoma brucei brucei | Contributes to the potent antitrypanosomal activity. | mdpi.comresearchgate.net |
Effects of Halogenation on Biological Activity
Halogenation at various positions of the imidazo[1,2-b]pyridazine scaffold has been employed as a strategy to modulate biological activity and physicochemical properties. nih.govresearchgate.net
In the development of Tyk2 JH2 inhibitors, fluorinated 2''-pyridyl analogs at the C6-substituent were synthesized. nih.gov While these fluorinated compounds displayed similar activity to the non-fluorinated parent compound, their Caco-2 permeability was affected by the position of the fluorine atom. nih.gov It was rationalized that a 6''-fluoro substitution could disrupt the planarity of the pyridyl and pyridone rings, leading to increased polarity and reduced permeability. nih.gov
The introduction of a chloro group at the C6 position has been shown to result in compounds with strong binding affinity for central benzodiazepine receptors. researchgate.net Additionally, a 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine derivative displayed significant activity against T. b. brucei. mdpi.comresearchgate.net
Conformational Analysis and Ligand-Target Interactions
The three-dimensional conformation of this compound derivatives and their specific interactions with target proteins are fundamental to their biological activity. The pyridazine ring's inherent properties, such as its high dipole moment, facilitate π-π stacking interactions, while its nitrogen atoms can act as hydrogen bond acceptors, crucial for drug-target binding. nih.gov
In the case of Tyk2 JH2 inhibitors, co-crystal structures have revealed key binding interactions. For instance, the ability of a 2-pyridyl substituent on the C6-dihydropyridone ring to form intramolecular hydrogen bonds is believed to be responsible for the enhanced Caco-2 permeability of these compounds. nih.gov This intramolecular hydrogen bonding can lead to a more planar and less polar conformation, which is favorable for cell membrane permeation.
Design Strategies for Enhanced Pharmacokinetics and Efficacy
A key strategy has been the strategic replacement of moieties prone to metabolic degradation. For example, substituting an anilino group at the C6 position with a 2-oxo-1-substituted-1,2-dihydropyridin-3-ylamino group dramatically improved the metabolic stability of Tyk2 JH2 inhibitors. nih.govnih.gov
Furthermore, modulation of physicochemical properties such as lipophilicity and aqueous solubility is critical. The introduction of a 2-pyridyl group at the N1-position of the dihydropyridone ring at C6 not only enhanced permeability but also addressed the low aqueous solubility issues observed with other analogs. nih.gov The strategic placement of polar groups can also be used to reduce lipophilicity without significantly compromising biological activity.
The unique properties of the pyridazine ring itself, such as its polarity and potential to reduce interactions with the hERG potassium channel, can be leveraged in drug design to create safer and more effective therapeutic agents. nih.gov
Mechanistic Studies and Molecular Targets of 6 Methylimidazo 1,2 B Pyridazine Derivatives
Identification and Validation of Biological Targets
Derivatives of 6-methylimidazo[1,2-b]pyridazine have been investigated against a wide array of biological targets, underscoring the versatility of this chemical scaffold. nih.gov Research has successfully identified and validated targets ranging from protein kinases involved in cancer and inflammation to amyloid plaques associated with neurodegenerative diseases. nih.govnih.gov
The imidazo[1,2-b]pyridazine (B131497) scaffold has proven to be a fertile ground for the discovery of potent protein kinase inhibitors. nih.gov Substitutions at the 3- and 6-positions of the ring system are particularly important for determining kinase selectivity and potency. nih.govnih.gov Profiling against panels of kinases has revealed that these derivatives can be highly selective. nih.govsemanticscholar.org
Key protein kinase targets identified for imidazo[1,2-b]pyridazine derivatives include:
PIM Kinases: A family of imidazo[1,2-b]pyridazines was found to selectively interact with and inhibit PIM kinases with low nanomolar potency. unifr.ch One lead compound, K00135, was highly selective, cross-reacting with only Cdc-like kinase 1 (CLK1) when tested against a panel of 50 kinases. semanticscholar.org
DYRKs and CLKs: 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives have been identified as selective inhibitors of Dual-specificity tyrosine phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs), with IC₅₀ values below 100 nM. nih.gov Compound 20a was particularly effective against CLK1, CLK4, and DYRK1A. nih.gov
Transforming Growth Factor-β Activated Kinase (TAK1): 6-substituted morpholine (B109124) or piperazine (B1678402) imidazo[1,2-b]pyridazines with an aryl group at position-3 inhibit TAK1 at nanomolar concentrations. nih.govrsc.org The lead compound, 26, demonstrated an IC₅₀ of 55 nM for TAK1. rsc.org
Tyrosine Kinase 2 (Tyk2): Derivatives with a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) group act as highly potent and selective allosteric inhibitors of the Tyk2 pseudokinase (JH2) domain, with Kᵢ values as low as 0.015 nM. nih.govrsc.org
Other Kinases: The scaffold has also been explored for activity against a variety of other kinases, including Janus kinase 2 (JAK2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinases (CDKs). researchgate.net
| Compound/Derivative Series | Primary Kinase Target(s) | Potency (IC₅₀/Kᵢ) | Selectivity Notes |
|---|---|---|---|
| K00135 | PIM1, PIM2 | Low nanomolar | Highly selective; minor cross-reactivity with CLK1. semanticscholar.org |
| Compound 20a (3,6-disubstituted) | CLK1, CLK4, DYRK1A, PfCLK1 | 82 nM, 44 nM, 50 nM, 32 nM | Selective for DYRKs and CLKs. nih.gov |
| Compound 26 (6-morpholino, 3-aryl) | TAK1 | 55 nM | More potent than the known TAK1 inhibitor takinib (B611130) (IC₅₀ = 187 nM). rsc.org |
| 6q-t Series (6-((2-oxo-N1-substituted...)) | Tyk2 (JH2 Domain) | Kᵢ = 0.015 - 0.035 nM | Potent and selective allosteric inhibitors of the pseudokinase domain. nih.gov |
Beyond kinase inhibition, imidazo[1,2-b]pyridazine derivatives have been evaluated as ligands for other significant biological targets, such as those implicated in Alzheimer's disease. Receptor binding assays using synthetic β-amyloid (Aβ) aggregates have been employed to assess the affinity of these compounds for Aβ plaques. nih.gov These studies are crucial for developing potential diagnostic imaging agents. nih.gov
The binding affinities were found to be highly dependent on the substitution patterns at the 2- and 6-positions of the imidazo[1,2-b]pyridazine ring. nih.gov For example, a 2-(4′-Dimethylaminophenyl) substituent combined with various groups at the 6-position yielded a range of affinities. nih.gov The introduction of a morpholine at the C6 position has also been shown to potentially enhance receptor binding affinity through additional hydrogen-bonding interactions with a protein target. nih.gov
| Compound | Target | Binding Affinity (Kᵢ) |
|---|---|---|
| 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine (Compound 4) | Aβ₁₋₄₀ Aggregates | 11.0 nM nih.gov |
| 2-dimethylaminophenyl imidazo[1,2-b]pyridazines (general) | Aβ₁₋₄₀ Aggregates | 10 - 50 nM nih.gov |
| Various 2,6-disubstituted imidazo[1,2-b]pyridazines | Aβ₁₋₄₀ Aggregates | 11.0 to >1000 nM nih.gov |
Enzyme kinetic studies are fundamental to characterizing the inhibitory activity of this compound derivatives. du.ac.in These studies typically determine the half-maximal inhibitory concentration (IC₅₀), which quantifies the amount of a compound needed to inhibit a given enzyme's activity by 50%. nih.govrsc.org By comparing IC₅₀ values against a panel of enzymes, the selectivity of the inhibitor can be established. nih.govsemanticscholar.org
The mechanism of inhibition can also be explored through kinetic studies. For instance, imidazo[1,2-b]pyridazine-based PIM kinase inhibitors were identified as ATP competitive, meaning they bind to the same site as ATP, thereby preventing the enzyme from carrying out its phosphorylation function. unifr.ch However, their unique binding mode to the αC helix, rather than the hinge region, distinguishes them from classic ATP-mimetic inhibitors. unifr.ch Similarly, TAK1 inhibitors from this class have been shown to inhibit the enzymatic activity of the kinase, with IC₅₀ values in the nanomolar range. rsc.org These studies provide a quantitative measure of an inhibitor's potency and offer insights into its mechanism of action at the molecular level. du.ac.inmdpi.com
Cellular Pathway Modulation by Imidazo[1,2-b]pyridazine Compounds (e.g., AKT-mTOR pathway, PD1-PD-L1 interaction)
The therapeutic effects of imidazo[1,2-b]pyridazine derivatives are mediated by their ability to modulate critical cellular signaling pathways. Many of the protein kinases targeted by these compounds, such as PIM and TAK1, are key components of oncogenic pathways. nih.govsemanticscholar.org For example, oncogenic tyrosine kinases often mediate malignant transformation by activating several parallel signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt and Ras/Raf/mitogen-activated protein kinase pathways. semanticscholar.org
Inhibition of PIM kinases by an imidazo[1,2-b]pyridazine compound (K00135) led to the decreased phosphorylation of known downstream PIM targets, including BAD and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), which is a key effector in the mTOR pathway. unifr.ch Similarly, TAK1 is a crucial kinase that, upon activation, phosphorylates downstream molecules like MAP kinases, regulating processes such as cell survival and inflammation. nih.gov
While direct studies on this compound's effect on the PD-1/PD-L1 axis are limited, the pathways it modulates are known to be interconnected with this immune checkpoint. The PI3K/AKT/mTOR pathway, in particular, has been shown to regulate the expression of Programmed Death-Ligand 1 (PD-L1). jcancer.orgresearchgate.net Activation of the PI3K/AKT/mTOR pathway can increase PD-L1 protein translation, while its inhibition can reduce PD-L1 expression. jcancer.orgresearchgate.net Given that imidazo[1,2-b]pyridazine derivatives can inhibit upstream activators of the AKT/mTOR pathway (like PIM kinases), they have the potential to indirectly influence PD-L1 expression and modulate the tumor immune microenvironment. unifr.chjcancer.org For instance, in other contexts, blocking the PI3K/AKT/mTOR pathway has been explored as a strategy to enhance the efficacy of anti-PD-L1 immunotherapies. researchgate.net
Computational Chemistry and Molecular Modeling in 6 Methylimidazo 1,2 B Pyridazine Research
Molecular Docking and Ligand-Protein Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interaction between a ligand, such as a 6-methylimidazo[1,2-b]pyridazine derivative, and a target protein.
Research into imidazo[1,2-b]pyridazine (B131497) derivatives has utilized molecular docking to elucidate their binding modes with various protein targets. For instance, studies have shown that these compounds can act as potent and selective inhibitors of Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family. nih.gov Docking studies revealed that derivatives of the imidazo[1,2-b]pyridazine scaffold can bind to the pseudokinase (JH2) domain of Tyk2, acting as allosteric inhibitors. rsc.org The binding is characterized by specific hydrogen bond networks. For example, one derivative, 6c , forms hydrogen bonds between its C8 methylamino NH and the carbonyl of Val690, and between the N1 of the imidazopyridazine core and the NH of Val690 at the hinge region. nih.gov Another key interaction involves hydrogen bonds from the C3 amide carbonyl to the NH of Lys642 and the carbonyl of Glu688, mediated by a water molecule near the gatekeeper residue. nih.gov
In the context of Alzheimer's disease, derivatives of imidazo[1,2-b]pyridazine have been evaluated for their ability to bind to β-amyloid (Aβ) plaques. nih.gov Molecular docking simulations have helped to understand the structure-activity relationships (SAR) that govern the binding affinity of these compounds to Aβ aggregates. nih.gov Similarly, in the pursuit of novel anticancer agents, molecular docking has been employed to study the interaction of imidazo[1,2-a]pyridine (B132010) derivatives (a related scaffold) with microtubule affinity regulating kinase 4 (MARK4), a protein implicated in cancer progression. nih.gov
Furthermore, in silico docking studies of imidazo[1,2-b]pyridazine analogs against the penicillin-binding protein (PBP2a) of Methicillin-Resistant Staphylococcus aureus (MRSA) have identified key amino acid residues involved in binding, such as SER 112, PRO 113, THR 115, TYR 116, and GLY 121. onljbioinform.com These interactions are primarily through hydrogen bonds, which stabilize the ligand-protein complex and suggest a potential mechanism for the observed antimicrobial activity. onljbioinform.com
The table below summarizes key molecular docking findings for imidazo[1,2-b]pyridazine derivatives against various protein targets.
| Target Protein | Key Interacting Residues | Type of Interaction | Reference |
| Tyk2 JH2 Domain | Val690, Lys642, Glu688 | Hydrogen Bonding | nih.gov |
| β-Amyloid Plaques | Not specified | Not specified | nih.gov |
| PBP2a (MRSA) | SER 112, PRO 113, THR 115, TYR 116, GLY 121 | Hydrogen Bonding | onljbioinform.com |
In Silico Predictions of Pharmacological Activity and ADME Profiles
In silico tools are invaluable for predicting the pharmacological activity and the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities. These predictions help in the early stages of drug discovery to identify candidates with favorable drug-like properties and to anticipate potential liabilities.
For imidazo[1,2-b]pyridazine and related structures, various in silico models have been applied. For instance, the Prediction of Activity Spectra for Substances (PASS) software can be used to predict a wide range of biological activities. researchgate.net Such predictions for related heterocyclic compounds have suggested potential as phosphatase and signal transduction pathway inhibitors, hepatocyte growth factor antagonists, and agents with anti-inflammatory and antifungal activities. researchgate.net
ADME predictions are crucial for assessing the developability of a compound. Computational models can estimate properties like gastrointestinal absorption, blood-brain barrier penetration, and metabolic stability. nih.govnih.gov For example, studies on related pyridazine (B1198779) derivatives designed as multifunctional agents for Alzheimer's disease showed promising oral absorption (96%) and no significant predicted toxicity in preliminary assessments. nih.gov Research on imidazo[1,2-b]pyridazine derivatives as Tyk2 inhibitors has also focused on improving metabolic stability, with some analogs showing significantly enhanced stability in liver microsomes. nih.gov The ability to predict and subsequently improve Caco-2 permeability, a measure of intestinal absorption, has also been demonstrated for this class of compounds. nih.gov
The table below presents a hypothetical in silico ADME profile for a generic this compound derivative based on common parameters evaluated for similar heterocyclic compounds.
| ADME Property | Predicted Value/Classification | Significance |
| Gastrointestinal (GI) Absorption | High | Good potential for oral bioavailability |
| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | May limit central nervous system side effects |
| Plasma Protein Binding (PPB) | High | Can affect drug distribution and clearance |
| Cytochrome P450 (CYP) Inhibition | Low risk for major isoforms | Reduced potential for drug-drug interactions |
| Human Ether-à-go-go-Related Gene (hERG) Inhibition | Low risk | Reduced potential for cardiotoxicity |
Quantum Chemical Calculations for Structure-Reactivity Relationships
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deep understanding of the electronic structure, stability, and reactivity of molecules. scirp.orggsconlinepress.comscirp.org These methods can calculate a variety of molecular properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them (ΔE), dipole moment, and molecular electrostatic potential (MEP). scirp.org
These calculated parameters are directly related to the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap generally indicates higher reactivity. scirp.org The MEP map can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which is crucial for understanding how it will interact with other molecules, including biological targets. scirp.org
For the imidazo[1,2-b]pyridazine scaffold and its analogs, DFT calculations can rationalize structure-activity relationships. For example, by analyzing how different substituents on the heterocyclic core affect the electronic properties, researchers can design molecules with enhanced reactivity towards a specific target or with improved stability to metabolic degradation. Studies on related imidazo[1,2-a]pyridinyl-chalcones have shown that the global nucleophilicity of the compounds is sensitive to the electronic nature of the substituents. scirp.org Electron-donating groups tend to increase the nucleophilic character, while electron-withdrawing groups make the compounds more susceptible to nucleophilic attack. scirp.org
The following table lists some key quantum chemical parameters and their general implications for the reactivity of this compound.
| Quantum Chemical Parameter | Typical Implication |
| HOMO Energy | Higher energy indicates a better electron donor. |
| LUMO Energy | Lower energy indicates a better electron acceptor. |
| HOMO-LUMO Gap (ΔE) | Smaller gap suggests higher chemical reactivity. |
| Dipole Moment (µ) | Higher value can indicate increased polarity and potentially stronger intermolecular interactions. |
| Molecular Electrostatic Potential (MEP) | Reveals sites for electrophilic and nucleophilic attack. |
By integrating these computational approaches, researchers can build a comprehensive understanding of the chemical and biological properties of this compound and its derivatives, significantly accelerating the process of drug discovery and development.
Advanced Applications and Future Research Directions for Imidazo 1,2 B Pyridazine Scaffolds
Development of Imidazo[1,2-b]pyridazine-Based Imaging Agents
The unique structural and electronic properties of the imidazo[1,2-b]pyridazine (B131497) scaffold make it an attractive framework for the development of novel imaging agents for various diagnostic applications. researchgate.netnih.gov
Radiotracers for Positron Emission Tomography (PET)
The imidazo[1,2-b]pyridazine core has been identified as a promising scaffold for the creation of new radiotracers for Positron Emission Tomography (PET), a powerful in vivo imaging technique. researchgate.netnih.gov A notable area of investigation is the development of ligands for β-amyloid plaques, a key pathological hallmark of Alzheimer's disease. researchgate.netnih.gov
In the quest for more effective amyloid-specific imaging agents, researchers have synthesized a series of imidazo[1,2-b]pyridazine derivatives. nih.gov These compounds were designed as isosteric analogues of IMPY, a known amyloid imaging agent. researchgate.net Structure-activity relationship (SAR) studies have revealed that the 2-N,N-dimethylaminophenyl moiety appears to be a crucial feature for achieving desirable binding affinities to Aβ aggregates. researchgate.net
One particularly promising compound, 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine, has demonstrated a high binding affinity (Ki = 11.0 nM) to synthetic Aβ1-40 aggregates. researchgate.netnih.gov The presence of a methyl group at the 6-position, in the form of a methylthio group, has shown to be well-tolerated and contributes to the high affinity. researchgate.net This high affinity suggests that if labeled with a positron-emitting radionuclide such as carbon-11, this 6-substituted imidazo[1,2-b]pyridazine derivative could serve as a valuable PET radiotracer for imaging Aβ plaques in the brain. researchgate.net
| Compound | Substitution at 6-position | Binding Affinity (Ki, nM) |
| 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine | -S-CH3 | 11.0 |
Binding affinity of a 6-substituted imidazo[1,2-b]pyridazine derivative to synthetic Aβ1-40 aggregates. Data sourced from researchgate.net.
Single-Photon Emission Computed Tomography (SPECT) Agents
Single-Photon Emission Computed Tomography (SPECT) represents another vital nuclear imaging modality for which imidazo[1,2-b]pyridazine-based agents are being explored. nih.govscispace.com The development of SPECT agents for detecting cerebral β-amyloid plaques is an active area of research, aiming to provide a more accessible and cost-effective diagnostic tool for Alzheimer's disease compared to PET. nih.govmdpi.com
While specific examples of 6-Methylimidazo[1,2-b]pyridazine being developed as a SPECT agent are not yet prominent in the literature, the underlying principle of using this scaffold for amyloid imaging is well-established. researchgate.net The structural similarity of imidazo[1,2-b]pyridazines to known amyloid-binding agents like IMPY makes them strong candidates for the development of novel SPECT tracers. researchgate.net The key to developing a successful SPECT agent lies in labeling the molecule with a gamma-emitting isotope, such as iodine-123. scispace.com Given the tolerance for substitution at the 6-position of the imidazo[1,2-b]pyridazine ring system, it is conceivable that future research will focus on introducing suitable functional groups at this position to facilitate radiolabeling with SPECT isotopes.
Ligands for Amyloid Pathology Detection (e.g., Alzheimer's Disease)
The application of imidazo[1,2-b]pyridazine derivatives as ligands for the detection of amyloid pathology, particularly in the context of Alzheimer's disease, is a significant area of ongoing research. researchgate.netdergipark.org.tr The accumulation of β-amyloid plaques is a definitive neuropathological feature of Alzheimer's disease, and the ability to visualize these plaques in living individuals is crucial for early diagnosis and for monitoring the effectiveness of new anti-amyloid therapies. researchgate.net
A series of imidazo[1,2-b]pyridazine derivatives have been synthesized and their binding to synthetic amyloid plaques has been evaluated. researchgate.net The binding affinities of these compounds were found to be highly dependent on the substitution patterns at both the 2- and 6-positions of the heterocyclic core. nih.gov Compounds with a 2-(4′-dimethylaminophenyl) group consistently showed good binding affinity. researchgate.net The versatility of the 6-position allows for the introduction of various substituents, including methyl and methylthio groups, which can modulate the binding affinity and other physicochemical properties of the ligands. researchgate.net The high affinity of certain 6-substituted derivatives for Aβ aggregates underscores the potential of the imidazo[1,2-b]pyridazine scaffold in developing imaging agents for Alzheimer's disease. researchgate.netnih.gov
Scaffold Hopping and Lead Optimization Strategies for Imidazo[1,2-b]pyridazine Derivatives
Scaffold hopping, a key strategy in modern drug discovery, involves replacing the central core of a known active molecule with a structurally different scaffold while retaining similar biological activity. The imidazo[1,2-b]pyridazine framework has successfully been employed in scaffold hopping approaches to discover novel therapeutic agents with improved properties. researchgate.netnih.gov
A notable example is the development of inhibitors for the mitotic kinase Mps1, an attractive target in oncology. nih.gov Starting from an imidazo[1,2-a]pyrazine (B1224502) hit identified in a high-throughput screening campaign, a scaffold change to the imidazo[1,2-b]pyridazine core led to the discovery of a highly potent and selective Mps1 inhibitor. nih.gov This scaffold hop, combined with property-based optimization at the 6-position, resulted in a compound with remarkable antiproliferative activity in the nanomolar range against various cancer cell lines and good oral bioavailability. nih.gov
Similarly, in the search for new antituberculosis agents, scaffold hopping from the imidazo[1,2-a]pyridine (B132010) core of existing drug candidates has been explored. nih.gov This strategy aims to identify new molecules that target the QcrB complex in Mycobacterium tuberculosis. nih.gov The imidazo[1,2-b]pyridazine scaffold is also at the heart of recently discovered potent second-generation Tropomyosin receptor kinase (TRK) inhibitors designed to overcome drug resistance. researchgate.net This work demonstrates the utility of scaffold hopping to the imidazo[1,2-b]pyridazine core to address clinical challenges. researchgate.net
Lead optimization of imidazo[1,2-b]pyridazine derivatives often involves systematic modifications at various positions of the bicyclic ring system to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in this process. For instance, in the development of kinase inhibitors, substitutions at the 3- and 6-positions of the imidazo[1,2-b]pyridazine scaffold have been extensively explored to improve kinase selectivity and potency. nih.gov
Nanotechnology and Drug Delivery Systems for Imidazo[1,2-b]pyridazine Compounds
Currently, there is a lack of publicly available research specifically detailing the use of nanotechnology and drug delivery systems for imidazo[1,2-b]pyridazine compounds. While the research interests of some authors of reviews on imidazo[1,2-b]pyridazines include drug delivery by nanoparticles, concrete examples and data on the formulation of these specific compounds into nanocarriers have not been reported in the scientific literature. researchgate.net
Preclinical and Clinical Development of Advanced Imidazo[1,2-b]pyridazine Candidates
The therapeutic potential of the imidazo[1,2-b]pyridazine scaffold is underscored by the progression of several derivatives into preclinical and clinical development for various diseases.
A significant recent advancement is the identification of an imidazo[1,2-b]pyridazine derivative, named TM471-1 , as a potent and highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor. nih.gov This compound exhibited potent BTK inhibition (IC50 of 1.3 nM) and demonstrated a favorable pharmacokinetic and safety profile. nih.gov In a xenograft model of B cell malignancy, TM471-1 led to complete tumor regression in a majority of the test subjects at a 15 mg/kg dose. nih.gov These promising preclinical results have led to the advancement of TM471-1 into Phase I clinical trials. nih.gov
In the realm of autoimmune diseases, a series of 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analogs have been identified as potent and selective Tyk2 JH2 inhibitors. nih.gov One of the lead compounds from this series displayed dramatically improved metabolic stability compared to earlier leads. nih.gov Further optimization led to a highly potent and selective inhibitor that was effective in a rat pharmacodynamics model and demonstrated full efficacy in a rat adjuvant arthritis model at oral doses of 5 and 10 mg/kg twice daily. nih.gov
Furthermore, a novel series of imidazo[1,2-b]pyridazine derivatives have been discovered as potent second-generation TRK inhibitors designed to overcome multiple resistance mutations. researchgate.net The representative compound, 15m , potently inhibited wild-type TRK and key resistant mutants with IC50 values in the low nanomolar and sub-nanomolar range. researchgate.net This compound also showed good oral bioavailability (F = 55.26%) in preclinical studies, marking it as a promising lead for further development to address acquired resistance in cancer therapy. researchgate.net
| Compound/Candidate | Target | Therapeutic Area | Development Stage | Key Findings |
| TM471-1 | Bruton's tyrosine kinase (BTK) | B cell malignancies | Phase I Clinical Trial | Potent and selective irreversible inhibitor, complete tumor regression in xenograft model. nih.gov |
| Tyk2 JH2 Inhibitor (Lead Compound) | Tyrosine kinase 2 (Tyk2) | Autoimmune diseases | Preclinical | Potent and selective, full efficacy in a rat arthritis model. nih.gov |
| Compound 15m | Tropomyosin receptor kinase (TRK) | Cancer (drug resistance) | Preclinical (Lead Compound) | Potent against wild-type and resistant TRK mutants, good oral bioavailability. researchgate.net |
Advanced preclinical and clinical candidates based on the imidazo[1,2-b]pyridazine scaffold. Data sourced from nih.govresearchgate.netnih.gov.
Emerging Therapeutic Areas and Unexplored Biological Targets for Imidazo[1,2-b]pyridazine
The versatile scaffold of imidazo[1,2-b]pyridazine has spurred significant research into its potential applications across a wide spectrum of diseases. Beyond its well-established roles, scientific exploration is continually unveiling new therapeutic avenues and previously unexplored biological targets for derivatives of this heterocyclic system. These emerging areas range from neurodegenerative disorders and infectious diseases to various forms of cancer, highlighting the broad therapeutic promise of this chemical framework. nih.govresearchgate.net
Neurodegenerative Diseases
A significant emerging area for imidazo[1,2-b]pyridazine derivatives is in the treatment of neurodegenerative diseases, particularly Alzheimer's disease. Researchers have successfully designed and synthesized 6-amino-substituted imidazo[1,2-b]pyridazines that act as potent acetylcholinesterase (AChE) inhibitors. researchgate.net For instance, compounds like 3-nitro-6-(piperidin-1-yl)imidazo[1,2-b]pyridazine and 3-nitro-6-(4-phenylpiperazin-1-yl)imidazo[1,2-b]pyridazine have demonstrated significant AChE inhibitory activity. researchgate.net
Furthermore, certain imidazo[1,2-b]pyridazine derivatives have been developed as ligands for β-amyloid plaques, a key pathological hallmark of Alzheimer's disease. nih.govacs.orgnih.gov One such derivative, 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine, has shown high binding affinity to these plaques, suggesting its potential use in the development of novel positron emission tomography (PET) radiotracers for imaging. nih.govacs.orgnih.gov
Infectious Diseases
The investigation of imidazo[1,2-b]pyridazines has also extended to a variety of infectious diseases.
Antiviral Activity: A novel class of imidazo[1,2-b]pyridazine-based picornavirus inhibitors has been discovered. nih.gov Specifically, 2-aminoimidazo[1,2-b]pyridazines have shown potent and broad-spectrum activity against human picornaviruses, including rhinoviruses and enteroviruses. nih.gov The antiviral activity of these compounds is influenced by the nature of the linker between the phenyl and imidazopyridazine moieties, with oximes demonstrating particularly strong potency. nih.gov Additionally, some derivatives have been evaluated for their activity against human coronavirus 229E. mdpi.com
Antiparasitic and Neglected Tropical Diseases: Imidazo[1,2-b]pyridazine derivatives have shown promise in combating parasitic infections, including neglected tropical diseases like eumycetoma. researchgate.netnih.gov A study focusing on this fungal infection, which currently has limited treatment options, reported that several newly synthesized imidazo[1,2-b]pyridazine derivatives exhibited promising in vitro activity against the primary causative agent, Madurella mycetomatis. nih.gov The scaffold has also been investigated for activity against Toxoplasma gondii. researchgate.net
Antitubercular Activity: The imidazo[1,2-b]pyridazine scaffold has been utilized to develop compounds with antitubercular properties. Certain amide derivatives have demonstrated potent in vitro activity against Mycobacterium tuberculosis. researchgate.net
Oncology
In the field of oncology, researchers are exploring novel biological targets for imidazo[1,2-b]pyridazine-based compounds.
Cyclin-Dependent Kinase (CDK) Inhibition: Novel imidazo[1,2-b]pyridazine derivatives have been designed as potent covalent inhibitors of CDK12 and CDK13, which are promising therapeutic targets for triple-negative breast cancer (TNBC). nih.gov One compound, in particular, demonstrated superior efficacy in suppressing the proliferation of TNBC cell lines compared to existing covalent inhibitors. nih.gov
Tropomyosin Receptor Kinase (TRK) Inhibition: A series of imidazo[1,2-b]pyridazine derivatives have been identified as potent second-generation inhibitors of Tropomyosin receptor kinases (TRKs). nih.gov These kinases are significant targets in cancer therapy, and a representative compound from this series has shown potent inhibition of both wild-type and mutant forms of TRK. nih.govresearchgate.net
Transforming Growth Factor-β Activated Kinase (TAK1) Inhibition: Recent studies have revealed that TAK1 is overexpressed in multiple myeloma. In response, 6-substituted morpholine (B109124) or piperazine (B1678402) imidazo[1,2-b]pyridazines have been discovered to inhibit TAK1 at nanomolar concentrations, presenting a potential targeted therapy for this cancer. rsc.org
Anaplastic Lymphoma Kinase (ALK) Inhibition: To address the issue of resistance to existing treatments for non-small cell lung malignancies with ALK gene rearrangements, novel imidazo[1,2-b]pyridazine macrocyclic derivatives have been developed. nih.gov These compounds have shown effective enzymatic inhibitory activity against wild-type and mutated forms of ALK. nih.gov
The following tables provide a summary of the detailed research findings on the emerging therapeutic applications of imidazo[1,2-b]pyridazine derivatives.
Table 1: Imidazo[1,2-b]pyridazine Derivatives in Neurodegenerative Diseases
| Compound Name | Biological Target | Therapeutic Area | Key Findings |
|---|---|---|---|
| 3-nitro-6-(piperidin-1-yl)imidazo[1,2-b]pyridazine | Acetylcholinesterase (AChE) | Alzheimer's Disease | Potent AChE inhibitory activity. researchgate.net |
| 3-nitro-6-(4-phenylpiperazin-1-yl)imidazo[1,2-b]pyridazine | Acetylcholinesterase (AChE) | Alzheimer's Disease | Potent AChE inhibitory activity. researchgate.net |
Table 2: Imidazo[1,2-b]pyridazine Derivatives in Infectious Diseases
| Compound Class/Name | Biological Target/Disease | Therapeutic Area | Key Findings |
|---|---|---|---|
| 2-Aminoimidazo[1,2-b]pyridazines | Picornaviruses | Antiviral | Potent and broad-spectrum activity against rhinoviruses and enteroviruses. nih.gov |
| Imidazo[1,2-b]pyridazine derivatives | Madurella mycetomatis | Antifungal (Eumycetoma) | Promising in vitro activity against the causative agent of this neglected tropical disease. nih.gov |
Table 3: Imidazo[1,2-b]pyridazine Derivatives in Oncology
| Compound Class/Name | Biological Target | Therapeutic Area | Key Findings |
|---|---|---|---|
| Covalent imidazo[1,2-b]pyridazine derivatives | CDK12/13 | Triple-Negative Breast Cancer | Potent inhibition of CDK12/13 and suppression of TNBC cell proliferation. nih.gov |
| Imidazo[1,2-b]pyridazine derivatives | Tropomyosin Receptor Kinases (TRKs) | Cancer | Potent inhibition of wild-type and mutant TRK. nih.govresearchgate.net |
| 6-substituted morpholine/piperazine imidazo[1,2-b]pyridazines | TAK1 | Multiple Myeloma | Inhibition of TAK1 at nanomolar concentrations. rsc.org |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-nitro-6-(piperidin-1-yl)imidazo[1,2-b]pyridazine |
| 3-nitro-6-(4-phenylpiperazin-1-yl)imidazo[1,2-b]pyridazine |
Q & A
Q. What are the optimal synthetic routes for preparing 6-Methylimidazo[1,2-b]pyridazine and its derivatives?
- Methodological Answer : The synthesis of 6-substituted imidazo[1,2-b]pyridazines often employs palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling with 6-chloroimidazo[1,2-b]pyridazine (a precursor) and methylboronic acid derivatives can introduce methyl groups at the 6-position . Alternatively, direct C–H functionalization using Minisci alkylation under visible-light-mediated conditions may enable regioselective methylation at specific positions, though careful validation of regiochemistry via X-ray crystallography or NMR is critical to avoid misassignment .
Q. How can structural characterization of this compound derivatives be performed to confirm regioselectivity?
- Methodological Answer : Regioselectivity in alkylation or arylation reactions can be resolved using a combination of -NMR, -NMR, and X-ray crystallography. For instance, a corrected ACS Catalysis study demonstrated that Minisci alkylation of 6-chloroimidazo[1,2-b]pyridazine occurs at the C8 position, not C3, as initially misassigned via NMR alone. Cross-referencing spectral data with computational models (e.g., DFT) further validates structural assignments .
Q. What pharmacological screening strategies are recommended for initial evaluation of this compound analogs?
- Methodological Answer : High-throughput in vitro binding assays against target proteins (e.g., kinases, amyloid plaques) provide preliminary activity data. For example, imidazo[1,2-b]pyridazines substituted with methyl groups have been screened for β-amyloid plaque affinity using synthetic Aβ aggregates, with IC values determined via competitive radioligand binding assays . Selectivity profiling against related enzymes (e.g., JAK family kinases) is advised to assess specificity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for kinase inhibition?
- Methodological Answer : Iterative modification of substituents at the 2-, 3-, and 6-positions is key. For TYK2 pseudokinase inhibitors, introducing electron-withdrawing groups (e.g., chloro) at C6 and hydrophobic aryl groups at C3 enhances cellular potency and selectivity over JH1 domains. Methyl groups at C6 may balance steric effects and solubility, as demonstrated in imidazo[1,2-b]pyridazine-based TYK2 inhibitors with sub-nM IC values . Computational docking studies (e.g., Glide SP) can predict binding modes to guide synthetic efforts .
Q. What strategies resolve contradictions in regiochemical outcomes during C–H functionalization of imidazo[1,2-b]pyridazines?
- Methodological Answer : Contradictions often arise from competing radical addition pathways. For example, Minisci alkylation of 6-chloroimidazo[1,2-b]pyridazine was initially misassigned to C3 until X-ray analysis confirmed C8 selectivity. To mitigate such errors, employ orthogonal validation methods:
Q. How can this compound derivatives be tailored for central nervous system (CNS) penetration?
- Methodological Answer : Optimize logP (1–3) and polar surface area (<60 Å) to enhance blood-brain barrier permeability. In SAR studies of CNS-active imidazo[1,2-b]pyridazines, 3-methoxy and 6-(methylenedioxybenzylthio) substituents improved binding to GABA receptors (IC = 1 nM) while maintaining lipophilicity. In vivo pharmacokinetic studies (rodent models) with LC-MS/MS quantification are critical to validate brain exposure .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
